N-(4-fluorophenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
N-(4-fluorophenethyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide is a pyrazole-based acetamide derivative featuring a 4-fluorophenethyl group and a 4-methylpiperazine-1-carbonyl substituent. The pyrazole core (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted at position 3 with the piperazine-carbonyl moiety and at position 5 with a methyl group. The 4-methylpiperazine moiety may enhance solubility and receptor-binding affinity due to its basic nitrogen atoms and conformational flexibility .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c1-15-13-18(20(28)25-11-9-24(2)10-12-25)23-26(15)14-19(27)22-8-7-16-3-5-17(21)6-4-16/h3-6,13H,7-12,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMGFATVUXOBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional groups and pharmacological implications:
Table 1: Key Structural Features of Comparable Compounds
Pharmacological and Physicochemical Implications
Pyrazole vs. Triazole Cores :
- The target compound’s pyrazole core (two adjacent N atoms) contrasts with triazole derivatives (three N atoms, e.g., ). Pyrazoles generally exhibit higher metabolic stability compared to triazoles due to reduced susceptibility to oxidative degradation .
Substituent Effects: Piperazine-Carbonyl Group: The 4-methylpiperazine-1-carbonyl group in the target compound likely enhances solubility and receptor interaction compared to simpler substituents like cyano (in ) or unsubstituted positions (in ). Piperazine derivatives are known to improve blood-brain barrier penetration in CNS-targeting drugs . Fluorinated Aromatic Groups: The 4-fluorophenethyl group increases lipophilicity and bioavailability relative to non-fluorinated analogues (e.g., phenyl in ). Fluorine’s electron-withdrawing effect may also influence binding affinity to hydrophobic pockets in target proteins .
Acetamide Linker :
Challenges and Opportunities
- Regioselectivity : Ensuring substitution at pyrazole positions 3 and 5 requires careful control of reaction conditions, as seen in triazole-based syntheses .
- Piperazine Stability : The 4-methylpiperazine group may undergo metabolic N-demethylation, necessitating prodrug strategies or structural modifications .
- Biological Testing : While antimicrobial activity is reported for piperazine-pyrazole hybrids , the target compound’s specific activity remains unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
